molecular formula C24H22N2O3 B11465307 Methyl 4-[3-(2,6-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate

Methyl 4-[3-(2,6-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate

Cat. No.: B11465307
M. Wt: 386.4 g/mol
InChI Key: GFFNSEJGZOTNJQ-UHFFFAOYSA-N
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Description

Methyl 4-[3-(2,6-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core linked to a benzoate ester. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(2,6-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,6-dimethylaniline with anthranilic acid to form the quinazolinone core. This intermediate is then reacted with methyl 4-bromobenzoate under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(2,6-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline form.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester moiety, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

Methyl 4-[3-(2,6-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex quinazolinone derivatives with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic effects in treating various diseases, such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of Methyl 4-[3-(2,6-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial enzymes, exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other quinazolinone derivatives, such as 2-phenylquinazolin-4(3H)-one and 6,7-dimethoxyquinazolin-4(3H)-one, share similar structural features and biological activities.

    Benzoate Esters: Compounds like methyl 4-hydroxybenzoate and ethyl 4-aminobenzoate have similar ester moieties but differ in their core structures.

Uniqueness

Methyl 4-[3-(2,6-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate is unique due to its specific combination of a quinazolinone core and a benzoate ester. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 4-[3-(2,6-dimethylphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]benzoate

InChI

InChI=1S/C24H22N2O3/c1-15-7-6-8-16(2)21(15)26-22(17-11-13-18(14-12-17)24(28)29-3)25-20-10-5-4-9-19(20)23(26)27/h4-14,22,25H,1-3H3

InChI Key

GFFNSEJGZOTNJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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